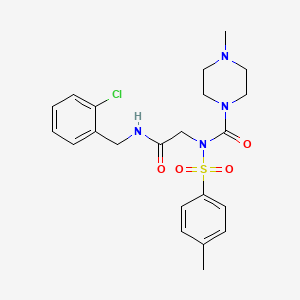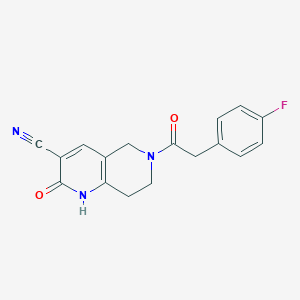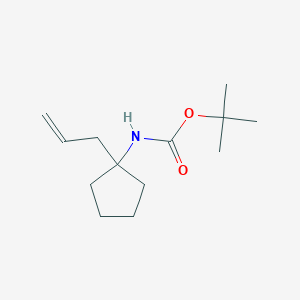
3-(Benzenesulfonyl-phenyl-amino)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as 3-BPA, is an important organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of benzenesulfonic acid, which is widely used in the chemical industry as a precursor to many useful compounds. 3-BPA is mainly used as an intermediate in the synthesis of other compounds, but it has also been studied for its potential therapeutic applications.
科学的研究の応用
1. Metabolic Significance and Disease Biomarkers 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, as part of the indolic structure metabolites, plays a significant role in human health. These metabolites, including indole-3-propionic acid, are primarily formed by gut bacteria and are crucial in maintaining normal levels of various indolic compounds. Deviations in their concentration are associated with cardiovascular, brain, or gastrointestinal diseases. Indole metabolites serve as potential biomarkers for diseases like schizophrenia, depression, atherosclerosis, and colorectal cancer. Monitoring their levels can aid in disease diagnosis and evaluating the effectiveness of treatment strategies (Beloborodova et al., 2020).
2. Organic Chemistry and Catalysis In organic chemistry, amino acids such as L-proline, an amino-functional group, act as bifunctional catalysts, facilitating various asymmetric syntheses. This includes reactions like Aldol condensation, Mannich reaction, Michael Addition, and others. L-proline and its derivatives are pivotal for synthesizing biologically and chemically significant heterocycles, making them crucial in organic synthesis and as 'Green catalysts' (Thorat et al., 2022).
3. Amino Acid Therapeutics in Diabetes and Oxidative Stress Amino acids such as taurine exhibit protective and therapeutic effects against oxidative stress-induced pathologies, including diabetes mellitus. These effects are attributed to taurine's antioxidation, antiapoptosis, and membrane stabilization properties. Understanding the molecular mechanisms of amino acids like taurine can provide insights into the prevention and management of diabetes and its complications through antioxidant supplementation (Sirdah, 2015).
4. Biotechnological Production of Amino Acids Amino acids are extensively used in various industries, including pharmaceuticals, as feed additives, and in cosmetic products. Biotechnological methods, mainly involving strains of C. glutamicum or E. coli, are pivotal in the industrial production of amino acids. This approach is essential for ensuring a consistent supply of amino acids for various applications, highlighting the significance of biotechnology in amino acid production (Ivanov et al., 2013).
5. Amino Acid Degrading Enzymes in Cancer Therapy Amino acid degrading enzymes, such as L-asparaginase and L-arginine deiminase, show potential in cancer therapy by exploiting the altered metabolism of malignant cells. These enzymes deprive certain amino acids, which are essential for the survival of cancer cells, thereby inhibiting tumor growth. This therapeutic approach based on amino acid deprivation is an emerging field in cancer treatment, although further clinical investigations are required to establish efficacy and safety (Pokrovsky et al., 2019).
作用機序
Target of Action
The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .
特性
IUPAC Name |
3-[N-(benzenesulfonyl)anilino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHKHPWQVJCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)
